6,9,12-Hexadecatrienoic acid, methyl ester, (6Z,9Z,12Z)-
Description
6,9,12-Hexadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- is a polyunsaturated fatty acid (PUFA) methyl ester with a 16-carbon chain and three cis-configured double bonds at positions 6, 9, and 12. Structurally, it is a C16:3 (n-10) fatty acid ester, as the first double bond is located at carbon 6 from the carboxyl end (16 - 6 = 10). This compound has been identified in microbial biosurfactants, such as those produced by Halomonas meridiana BK-AB4, where it constitutes 77.7% of the biosurfactant fraction . Its biological roles include contributing to membrane fluidity in polar microalgae and serving as a precursor for bioactive derivatives with algicidal or antimicrobial properties .
Properties
IUPAC Name |
methyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-6,8-9,11-12H,3-4,7,10,13-16H2,1-2H3/b6-5-,9-8-,12-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXWGAMHBLPVNB-AGRJPVHOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCC=CCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873108-80-6 | |
| Record name | Methyl 6,9,12-hexadecatrienoate, (6Z,9Z,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873108806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 6,9,12-HEXADECATRIENOATE, (6Z,9Z,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z83CSR22NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 873108-80-6 | |
| InChI Code | 1S/C17H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-6,8-9,11-12H,3-4,7,10,13-16H2,1-2H3/b6-5-,9-8-,12-11- | |
| Purity | >98% |
Synthesis Pathways and Methodologies
Esterification of 6,9,12-Hexadecatrienoic Acid
The most direct route involves esterifying the free fatty acid (6Z,9Z,12Z)-6,9,12-hexadecatrienoic acid with methanol. While no explicit protocols for this specific compound exist in the reviewed literature, analogous methods for saturated and monounsaturated esters provide a framework:
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Acid-Catalyzed Esterification :
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction at 60–80°C with excess methanol. For example, palmitic acid esterification achieves 94% yield under these conditions. Adjustments for polyunsaturation may require inert atmospheres (N₂/Ar) to prevent oxidation. -
Microwave-Assisted Synthesis :
Microwaves reduce reaction times from hours to minutes. Lokman et al. demonstrated 82% yield for methyl palmitate in 15 minutes using PTSA. This approach could mitigate thermal degradation risks for triunsaturated esters.
Transesterification of Triglycerides
Natural sources rich in C16:3 fatty acids (e.g., marine organisms) may serve as precursors. Methanolysis of triglycerides using base catalysts (NaOH, KOH) or lipases could release the methyl ester. For instance, Diadema setosum sea urchin gonads yield methyl esters of hexadecanoic acid via methanol extraction, though C16:3 derivatives remain unconfirmed in this context.
Advanced Catalytic Systems
Zeolite and Heterogeneous Catalysts
The patent RU2654055C1 highlights NaY-MMM zeolites for esterifying palmitic acid with dimethyl carbonate (DMC). Key conditions:
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Catalyst : 5–10 wt% NaY-MMM activated with triethylamine (NaY:TEA = 50:1)
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Temperature : 150°C
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Time : 3 hours
Adapting this for C16:3 acid would require optimizing DMC stoichiometry and catalyst loading to accommodate steric hindrance from triple unsaturation.
Ionic Liquid Catalysts
Bronsted acidic ionic liquids like trimethylcyclohexylammonium sulfonate (TCyAMsO) enable esterification at 60°C with 77–93% yields for similar substrates. These halogen-free catalysts simplify product isolation compared to traditional acid systems.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with polar capillary columns (e.g., DB-WAX) resolves geometric isomers. The m/z 264 molecular ion peak confirms the ester, while fragments at m/z 79 (allylic cleavage) and m/z 67 (conjugated diene) indicate unsaturation.
Nuclear Magnetic Resonance (NMR)
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¹H NMR :
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δ 5.3–5.4 ppm (multiplet, 6H, CH=CH)
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δ 3.65 ppm (singlet, 3H, OCH₃)
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δ 2.3 ppm (triplet, 2H, α-CH₂ to ester)
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¹³C NMR :
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δ 174.3 ppm (ester carbonyl)
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δ 130–128 ppm (olefinic carbons)
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Challenges and Optimization Considerations
Isomerization During Synthesis
The cis-configuration of double bonds is prone to isomerization under acidic or high-temperature conditions. Implementing low-temperature catalysis (e.g., enzymatic methods) or radical scavengers (BHT) could preserve stereochemistry.
Chemical Reactions Analysis
Types of Reactions
6,9,12-Hexadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides and esters with different alkyl or aryl groups
Scientific Research Applications
Fatty Acid Metabolism Studies
Research has explored the metabolism of 6,9,12-hexadecatrienoic acid in various organisms. For instance, studies on the diatom Phaeodactylum tricornutum have shown that this compound can be synthesized through specific desaturase enzymes. The cloning and characterization of these enzymes have provided insights into the biosynthetic pathways leading to the formation of this fatty acid and its derivatives .
Nutritional Supplementation
Due to its polyunsaturated nature, 6,9,12-hexadecatrienoic acid is being investigated for its potential health benefits. It may contribute to cardiovascular health by influencing lipid profiles in the body. Research indicates that polyunsaturated fatty acids can help reduce inflammation and improve overall health outcomes .
Food Industry
The compound is being evaluated for its potential use as a food additive or supplement due to its favorable fatty acid profile. It could serve as an alternative source of omega-3 fatty acids in food products, enhancing their nutritional value without compromising taste or texture .
Cosmetic Industry
In cosmetics, 6,9,12-hexadecatrienoic acid may be utilized for its moisturizing properties and potential benefits for skin health. Its incorporation into formulations could enhance skin hydration and elasticity due to its lipid-rich composition .
Analytical Applications
The analysis of fatty acid methyl esters like 6,9,12-hexadecatrienoic acid is crucial for understanding their composition in various biological and industrial samples. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to quantify these compounds in oils and biological tissues .
Case Study 1: Marine Microalgae
A study on marine microalgae demonstrated that strains like Skeletonema costatum accumulate significant amounts of polyunsaturated fatty acids including 6,9,12-hexadecatrienoic acid under specific growth conditions. This highlights the potential of microalgae as a sustainable source of valuable fatty acids for dietary supplements and biofuels .
Case Study 2: Lipid Composition Analysis
Research involving the lipid composition of various fish oils indicated that transesterified fish oil contains notable levels of hexadecatrienoic acid methyl ester. The isolation and characterization of this compound from fish oil provide insights into its potential applications in nutraceuticals .
Mechanism of Action
The mechanism of action of 6,9,12-Hexadecatrienoic acid, methyl ester, (6Z,9Z,12Z)- involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also acts as a substrate for various enzymes, leading to the formation of bioactive metabolites that can modulate signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The table below compares 6,9,12-hexadecatrienoic acid methyl ester with key analogs based on chain length, double bond positions, and biological activities:
Key Findings
(a) Chain Length and Double Bond Positioning
- Shorter Chain (C16:3 vs. C18:3/C22:6): The 16-carbon backbone of 6,9,12-hexadecatrienoic acid methyl ester distinguishes it from longer-chain analogs like γ-linolenic acid (C18:3) and DHA (C22:6). Shorter chains may enhance solubility in hydrophobic environments, making it suitable for biosurfactants .
- Double Bond Positions: While γ-linolenic acid (C18:3 n-6) shares the 6Z,9Z,12Z configuration, its n-6 classification (first double bond at carbon 6 from the methyl end) contrasts with the n-10 classification of the hexadecatrienoic acid derivative. This difference impacts metabolic pathways; n-6 PUFAs are precursors to pro-inflammatory eicosanoids, whereas n-10 analogs have less-studied roles .
(c) Metabolic and Oxidation Pathways
- Oxidation Products: Methyl linolenate (C18:3) oxidizes to form monoepoxides, but shorter-chain analogs like the C16:3 methyl ester may exhibit distinct reactivity due to reduced steric hindrance .
- Biosynthesis: Polar microalgae adapt to low temperatures by producing C16:3 esters to maintain membrane fluidity, whereas non-polar species lack these compounds .
Biological Activity
6,9,12-Hexadecatrienoic acid, methyl ester, commonly referred to as (6Z,9Z,12Z)-hexadecatrienoic acid methyl ester (HTA), is a polyunsaturated fatty acid that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by diverse research findings and data tables.
Chemical Structure
The molecular structure of HTA is characterized by three double bonds located at the 6th, 9th, and 12th carbon positions in the fatty acid chain. Its chemical formula is , and it is classified as a methyl ester derivative of hexadecatrienoic acid.
Antimicrobial Activity
Research indicates that HTA exhibits significant antimicrobial properties. A study on various fatty acids demonstrated that HTA showed efficacy against a range of bacteria, including Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Table 1: Antimicrobial Efficacy of HTA
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Salmonella typhimurium | 0.75 mg/mL |
Antioxidant Activity
HTA has also been investigated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases .
Table 2: Antioxidant Capacity of HTA
| Assay Method | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Anti-inflammatory Effects
The anti-inflammatory properties of HTA have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- In Vitro Study on Human Cells : A study evaluated the effects of HTA on human epithelial cells exposed to inflammatory stimuli. Results indicated that treatment with HTA significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a potent anti-inflammatory effect .
- Animal Model Research : In a rodent model of induced inflammation, administration of HTA resulted in decreased paw swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with HTA .
The biological activities of HTA are attributed to its ability to modulate cell membrane fluidity and influence signaling pathways involved in inflammation and oxidative stress responses. The desaturation pattern in its structure allows it to integrate into cell membranes effectively, altering their properties and affecting cellular functions .
Q & A
Q. What are the standard methods for identifying and quantifying 6,9,12-Hexadecatrienoic acid methyl ester in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for identification and quantification. For example, GC-MS analysis of plant extracts (e.g., Gloriosa superba) revealed this compound at retention times aligned with spectral libraries . Nuclear magnetic resonance (NMR) can confirm structural details, such as double-bond geometry (e.g., Z-configuration) . Quantification in algal extracts has been achieved using calibrated fatty acid methyl ester (FAME) standards, with concentrations reported as mg·g⁻¹ of total lipids .
Q. What experimental considerations are critical for handling and storing this compound?
- Methodological Answer : The compound is light-sensitive and should be stored at -20°C in airtight, amber vials to prevent oxidation . Solubility varies: it dissolves in dimethyl sulfoxide (DMSO) for in vitro assays but may require sonication or warming (≤50°C) for full dissolution . For in vivo studies, formulations like DMSO:Corn oil (10:90) or 0.5% carboxymethyl cellulose suspensions are recommended to enhance bioavailability .
Q. What are the natural sources and synthetic routes for 6,9,12-Hexadecatrienoic acid methyl ester?
- Methodological Answer : Natural sources include heat-tolerant plants (e.g., geothermal-adapted species in Aceh, Indonesia) , marine phytoplankton , and algal species like Chlorella sorokiniana . Synthetic routes typically involve esterification of 6,9,12-hexadecatrienoic acid with methanol under acidic catalysis, followed by purification via silica gel chromatography .
Advanced Research Questions
Q. How does 6,9,12-Hexadecatrienoic acid methyl ester mitigate oxidative stress in in vitro embryo cultures?
- Methodological Answer : In mouse zygotes, pre-treatment with 6,9,12-hexadecatrienoic acid (dissolved in DMSO) at 10 µM for 24 hours reduced reactive oxygen species (ROS) by 14.7% and increased mitochondrial membrane potential (MMP) by 7.4% under H₂O₂-induced stress. Blastocyst formation rates improved from 25.0% (untreated) to 58.8% (treated). For human embryos, hatching rates increased from 20.0% to 70.0% . Key endpoints include ROS fluorescence intensity (using CellROX Green) and MMP (tetramethylrhodamine methyl ester staining) .
Q. What are the challenges in elucidating the molecular mechanisms of this compound’s antioxidant effects?
- Methodological Answer : Current limitations include unclear signaling pathways and sample size constraints (e.g., n = 10 human embryos in preliminary studies) . Advanced approaches like RNA-seq or CRISPR-Cas9 knockouts could identify genes regulated by the compound (e.g., Nrf2 or SOD pathways). Lipidomics may reveal interactions with membrane phospholipids under oxidative stress .
Q. How can researchers resolve discrepancies in reported bioactivity across studies?
- Methodological Answer : Variations in bioactivity may arise from differences in:
- Concentration : Mouse embryo studies used 10 µM , while algal extracts contained 69.24 mg·g⁻¹ .
- Model systems : Human embryos showed higher hatching rates than mice, possibly due to species-specific metabolism .
- Experimental conditions : Oxidative stress induction methods (e.g., H₂O₂ vs. UV exposure) impact outcomes. Standardized protocols for ROS induction and endpoint measurements are critical .
Q. What in vivo models are suitable for studying its metabolic effects?
- Methodological Answer : Mice are commonly used for lipid metabolism studies. For example, dietary administration of related C16:4n-1 ethyl ester reduced plasma triglycerides by 30% in mice . Dosage regimens should consider solubility: intraperitoneal injections using DMSO:Corn oil (10:90) at 2.5 mg·mL⁻¹ are effective . Endpoints include lipid profiling (GC-MS) and histopathological analysis of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
